CGP52411

Description

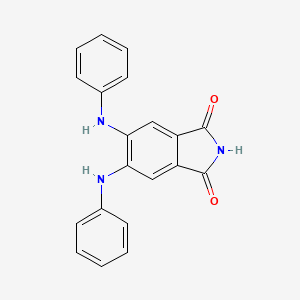

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

5,6-dianilinoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAALVYBICLMAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040393 | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145915-58-8 | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIANILINOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CGP52411

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of CGP52411, a significant molecule in cellular signaling research. The document outlines its primary molecular target, the downstream pathways it modulates, quantitative data on its activity, and the experimental methodologies employed for its characterization.

Core Tenet: this compound as a Selective EGFR Inhibitor

This compound, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1]

Primary Mechanism of Action: Inhibition of EGFR Tyrosine Kinase

The principal mechanism of action of this compound is its direct inhibition of the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1][4]

Molecular Target and Downstream Consequences

This compound's inhibition of EGFR autophosphorylation effectively blocks the recruitment and activation of various downstream signaling proteins. This leads to the suppression of key cellular signaling cascades, including:

-

Ras/MAPK Pathway: This pathway is centrally involved in cell proliferation. By inhibiting EGFR, this compound prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK, ultimately leading to a halt in cell cycle progression.

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis. This compound's action against EGFR blocks the activation of PI3K and its downstream effector Akt, thereby promoting apoptosis in cancer cells that are dependent on this pathway.

-

c-fos mRNA Induction: The induction of the proto-oncogene c-fos, a downstream event of EGFR activation, is also inhibited by this compound.[1]

In addition to its primary target, this compound has been shown to inhibit the tyrosine phosphorylation of p185c-erbB2 (HER2) and the activity of c-src kinase, albeit at higher concentrations.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes these findings.

| Parameter | Target | Value (IC50) | Cell Line/System |

| Tyrosine Kinase Inhibition | EGFR | 0.3 µM | In vitro |

| Autophosphorylation Inhibition | EGFR | 1 µM | A431 cells |

| Autophosphorylation Inhibition | p185c-erbB2 | 10 µM | A431 cells |

| Kinase Inhibition | c-src | 16 µM | In vitro |

| Kinase Inhibition | Protein Kinase C (PKC) | 80 µM | Porcine brain isolates |

Data sourced from MedChemExpress product information.[4]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of this compound for a specific kinase (e.g., EGFR, c-src).

-

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (often radiolabeled, e.g., [γ-32P]ATP)

-

This compound at various concentrations

-

Assay buffer

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter

-

-

Procedure:

-

The purified kinase is incubated with its peptide substrate in the assay buffer.

-

This compound is added at a range of concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

The amount of incorporated phosphate is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of this compound.

-

Cellular Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit the activation of a receptor tyrosine kinase within a cellular context.

-

Objective: To determine the IC50 of this compound for inhibiting ligand-induced receptor autophosphorylation.

-

Materials:

-

A relevant cell line (e.g., A431, which overexpresses EGFR)

-

Cell culture medium and supplements

-

Ligand for the receptor (e.g., EGF)

-

This compound at various concentrations

-

Lysis buffer

-

Antibodies specific for the phosphorylated and total receptor

-

Western blotting reagents and equipment

-

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

Cells are serum-starved to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of this compound.

-

The receptor is stimulated with its specific ligand (e.g., EGF) for a short period.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with an antibody that specifically recognizes the phosphorylated form of the receptor.

-

The membrane is stripped and re-probed with an antibody for the total amount of the receptor as a loading control.

-

The band intensities are quantified, and the IC50 for the inhibition of autophosphorylation is calculated.

-

Other Reported Activities

Beyond its role as an EGFR inhibitor, this compound has been investigated for other biological effects. It has been reported to inhibit and reverse the formation of β-amyloid (Aβ42) fibrils, which are associated with Alzheimer's disease, and to block the toxic influx of Ca2+ into neuronal cells induced by these fibrils.[2][3][4]

Conclusion

The primary and well-characterized mechanism of action of this compound is the selective, ATP-competitive inhibition of the EGFR tyrosine kinase. This action leads to the suppression of key downstream signaling pathways involved in cell proliferation and survival. Its activity has been quantitatively defined through various in vitro and cell-based assays, establishing it as a valuable tool for cancer research and for studying the physiological and pathological roles of EGFR signaling. While other biological activities have been reported, its function as an EGFR inhibitor remains its core and most extensively documented mechanism.

References

CGP52411: An In-Depth Technical Guide on its Role as a GABA-B Receptor Antagonist - A Review of Available Evidence

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the compound CGP52411, which has been marketed by some commercial suppliers as a GABA-B receptor antagonist. A comprehensive review of the scientific literature reveals a significant discrepancy regarding its primary biological target. The available peer-reviewed research overwhelmingly characterizes this compound as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. In contrast, there is a notable absence of primary scientific literature validating its activity as a GABA-B receptor antagonist.

This guide will first present the widely substantiated role of this compound as an EGFR inhibitor. Subsequently, it will address the claims of its GABA-B receptor antagonist activity and the current lack of scientific evidence to support these claims. This document aims to provide clarity and prevent the misapplication of this compound in experimental settings based on conflicting information.

Section 1: this compound as an Epidermal Growth Factor Receptor (EGFR) Inhibitor

This compound, also known as DAPH (4,5-dianilinophthalimide), has been robustly characterized in the scientific literature as a selective, ATP-competitive inhibitor of the EGFR.

Mechanism of Action at EGFR

This compound exerts its inhibitory effect on EGFR by competing with ATP for binding to the tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. Inhibition of EGFR signaling has been shown to play a role in cell proliferation, and as such, EGFR inhibitors are a major class of anti-cancer drugs.

Quantitative Data: EGFR Inhibition

The inhibitory potency of this compound against EGFR has been quantified in multiple studies.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 0.3 µM | In vitro EGFR kinase assay | [1][2] |

| IC₅₀ | 1 µM | Inhibition of autophosphorylation in A431 cells | [3] |

| IC₅₀ | 16 µM | Inhibition of c-src autophosphorylation in vitro | [3] |

| IC₅₀ | 10 µM | Inhibition of p185c-erbB2 tyrosine phosphorylation | [3] |

Signaling Pathways Affected by EGFR Inhibition

By blocking EGFR activation, this compound inhibits multiple downstream signaling cascades that are crucial for cell growth and survival.

Diagram 1: Simplified signaling pathway of EGFR and the inhibitory action of this compound.

Section 2: this compound and the GABA-B Receptor - An Examination of the Evidence

While some commercial entities list this compound as a GABA-B receptor antagonist, a thorough search of peer-reviewed scientific databases (such as PubMed, Scopus, and Web of Science) does not yield any primary research articles that characterize or validate this activity.

Lack of Quantitative Data

There is no published data available detailing the binding affinity (Ki), potency (IC50 or EC50), or functional antagonist activity of this compound at the GABA-B receptor. Without this fundamental information, its use as a selective tool to study GABA-B receptors is scientifically unsupported.

Absence of Experimental Protocols

No standardized or published experimental protocols, such as radioligand binding assays, electrophysiological recordings, or in vivo studies, are available that have utilized this compound to specifically investigate GABA-B receptor function.

The "CGP" Nomenclature

The "CGP" designation originates from the pharmaceutical company Ciba-Geigy (now part of Novartis) and has been applied to a wide range of compounds with diverse biological activities. Several other "CGP" compounds are well-established, potent, and selective GABA-B receptor antagonists, such as CGP 35348, CGP 52432, CGP 54626, and CGP 55845. It is plausible that the shared nomenclature has led to the misattribution of GABA-B antagonist activity to this compound in some commercial databases.

Conclusion and Recommendations

Based on the available scientific evidence, this compound is a well-characterized EGFR inhibitor. The claims of its activity as a GABA-B receptor antagonist are not supported by the primary scientific literature.

For researchers, scientists, and drug development professionals, it is strongly recommended to:

-

Exercise caution when sourcing information from commercial supplier websites without cross-verification against peer-reviewed literature.

-

Utilize well-validated and characterized compounds for studying GABA-B receptors, such as CGP 35348, CGP 55845, or saclofen, for which extensive quantitative data and experimental protocols are available.

-

Not use this compound as a GABA-B receptor antagonist in experimental designs, as any results would be based on an unverified mechanism of action.

This guide will be updated if and when peer-reviewed scientific data becomes available to support the characterization of this compound as a GABA-B receptor antagonist. Until such time, its established role is as an inhibitor of the Epidermal Growth Factor Receptor.

References

CGP52411 as a Selective EGFR Inhibitor in Cancer Cells: A Technical Guide

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane glycoprotein whose dysregulated signaling is implicated in the proliferation and progression of various cancers.[1] This makes it a prime target for therapeutic intervention. CGP52411, also known as 4,5-dianilinophthalimide (DAPH), has emerged as a selective, potent, and orally active inhibitor of EGFR.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and its effects on downstream signaling pathways in cancer cells. Detailed experimental protocols for evaluating its activity are also presented for research and drug development professionals.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] The enzymatic activity of the intracellular kinase domain is essential for EGFR signal transduction.[1] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This is achieved by utilizing ATP as a phosphate donor. This compound selectively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and blocking the critical autophosphorylation step. This inhibition halts the downstream signaling cascades that drive cell proliferation and survival.[1]

Quantitative Efficacy Data

This compound demonstrates potent and selective inhibition of EGFR. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | Assay Type | Value | Reference(s) |

| This compound | EGFR | In vitro kinase assay | IC50 = 0.3 µM | [1][2] |

Impact on Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by this compound effectively blocks the recruitment and activation of downstream signaling proteins, thereby halting the propagation of growth and survival signals. Studies have shown that this compound selectively inhibits ligand-induced autophosphorylation of both EGFR and the related p185c-erbB2, as well as the induction of c-fos mRNA, a key downstream target indicative of mitogenic signaling.[1]

Key pathways affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Inhibition of EGFR prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[3][4]

-

PI3K-Akt Pathway: This pathway is a major regulator of cell survival and apoptosis resistance. By blocking EGFR, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt.[5][6][7]

Experimental Protocols

The following section details standardized protocols for assessing the efficacy of this compound as an EGFR inhibitor.

EGFR Kinase Assay (IC50 Determination)

This biochemical assay measures the direct inhibitory effect of this compound on EGFR kinase activity. A common method is a continuous-read kinase assay using a fluorescent peptide substrate.[8]

Methodology:

-

Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[8] Prepare stocks of recombinant active EGFR enzyme, ATP, and a suitable peptide substrate (e.g., Y12-Sox).[8]

-

Compound Dilution: Prepare a serial dilution of this compound in 50% DMSO.

-

Enzyme Incubation: In a 384-well microtiter plate, pre-incubate the EGFR enzyme (e.g., 5 nM) with the serially diluted this compound (or DMSO control) for 30 minutes at 27°C.[8]

-

Reaction Initiation: Start the kinase reaction by adding a mix of ATP (e.g., 15 µM) and the peptide substrate (e.g., 5 µM).[8]

-

Data Acquisition: Monitor the increase in fluorescence (e.g., λex360/λem485) over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[8]

-

Data Analysis: Determine the initial velocity of the reaction from the linear phase of the progress curves. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

Western Blot Analysis of EGFR Phosphorylation

This cell-based assay is used to confirm that this compound inhibits EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells known to express EGFR (e.g., A431) in appropriate media.[8] Serum-starve the cells overnight to reduce basal EGFR activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[8][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[10]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T.[10]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).[9][10]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

-

-

Analysis: Re-probe the blot with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phosphorylation signal. Quantify band intensities using densitometry software.

Cell Viability Assay

Cell viability assays, such as the MTT or MTS assay, are used to measure the cytotoxic or cytostatic effects of this compound on cancer cell lines. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.[11]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

Reagent Addition: Add the viability reagent (e.g., MTT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. MTS and XTT assays do not require this step as their products are soluble.

-

Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a well-characterized, selective, and potent ATP-competitive inhibitor of EGFR. Its ability to block EGFR autophosphorylation with an IC50 of 0.3 µM translates into the effective inhibition of key downstream pro-survival and pro-proliferative signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the anti-cancer properties of this compound and similar molecules in preclinical drug development settings. Its specific mechanism of action makes it a valuable tool for studying EGFR-dependent signaling in cancer biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomous Role of CGP52411 in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52411 presents a compelling yet complex case in the study of neurotransmission. Primarily cited in scientific literature and commercial databases as a potent G protein-coupled receptor (GPCR) antagonist for the γ-aminobutyric acid type B (GABA-B) receptor, it has also been characterized as a selective inhibitor of the epidermal growth factor receptor (EGFR). This technical guide aims to provide an in-depth analysis of this compound's role in neurotransmission, addressing its dual-target profile, summarizing the available quantitative data, outlining key experimental protocols for its study, and visualizing its impact on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating its therapeutic potential and mechanism of action.

Introduction: The Enigma of this compound

This compound is a compound that has been noted for its activity at two distinct and significant molecular targets: the GABA-B receptor, a key player in inhibitory neurotransmission, and the EGFR, a receptor tyrosine kinase involved in cell growth and proliferation. While its role as a GABA-B receptor antagonist is of primary interest in neuroscience, its EGFR inhibitory activity warrants careful consideration in experimental design and data interpretation. The "CGP" designation originates from its development by Ciba-Geigy (now Novartis), a common nomenclature for their compounds. It is plausible that this designation has been used for different molecules or that the compound exhibits a multi-target profile.

Quantitative Data on this compound and Related Compounds

Precise quantitative data for this compound's antagonism at the GABA-B receptor, such as its IC50 or Ki value, is not consistently reported in publicly available literature. However, data for its EGFR inhibitory activity and for closely related GABA-B antagonists provide valuable context.

| Compound | Target | Parameter | Value | Species/Tissue | Reference |

| This compound | EGFR | IC50 | 0.3 µM | in vitro | [1] |

| CGP52432 | GABA-B Receptor | IC50 | 85 nM | N/A | [2] |

| CGP 35348 | GABA-B Receptor | IC50 | 34 µM | Rat cortical membranes |

Mechanism of Action in Neurotransmission

Antagonism of the GABA-B Receptor

The principal role of this compound in neurotransmission is attributed to its function as a GABA-B receptor antagonist. GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects of GABA.[3] They are heterodimers composed of GABA-B1 and GABA-B2 subunits and are located on both presynaptic and postsynaptic terminals.[3]

Presynaptic Inhibition: Presynaptic GABA-B autoreceptors regulate the release of GABA, while heteroreceptors on glutamatergic and other terminals inhibit the release of other neurotransmitters.[3] By blocking these receptors, this compound is expected to increase the release of GABA and other neurotransmitters, thereby modulating synaptic strength. This disinhibition can lead to an overall increase in neuronal excitability.

Postsynaptic Inhibition: Postsynaptically, GABA-B receptors activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a slow inhibitory postsynaptic potential (IPSP).[3][4] Antagonism of these receptors by this compound would block this hyperpolarization, making the neuron more susceptible to depolarization by excitatory inputs.

Downstream Signaling Pathways

Activation of the GABA-B receptor initiates a signaling cascade through its coupling with Gi/o proteins.[3][4] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing the GABA-B receptor, this compound would prevent this inhibition, leading to a relative increase in cAMP levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates GIRK channels, leading to potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[1][3][4] this compound would counteract these effects, leading to reduced potassium efflux and increased calcium influx.

Caption: GABA-B receptor signaling at presynaptic and postsynaptic terminals.

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Recordings

This protocol is designed to assess the effect of this compound on synaptic transmission and neuronal excitability in acute brain slices.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Perform whole-cell patch-clamp or field potential recordings from neurons in the desired region.

-

Establish a stable baseline recording of synaptic responses (e.g., evoked excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs) or neuronal firing.

-

-

Drug Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.

-

Bath-apply this compound to the slice and record the changes in synaptic responses or neuronal firing.

-

To confirm GABA-B receptor-mediated effects, co-apply a GABA-B receptor agonist (e.g., baclofen) before and during this compound application to observe antagonism.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and kinetics of synaptic events or the firing rate of neurons before, during, and after drug application.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Caption: Workflow for in vitro electrophysiology experiments.

In Vivo Microdialysis: Measurement of Neurotransmitter Release

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in a specific brain region of an awake, freely moving animal following the administration of this compound.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, striatum).

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).

-

Continue collecting dialysate samples to measure the effect of the drug on neurotransmitter levels.

-

-

Neurochemical Analysis:

-

Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or by mass spectrometry.

-

-

Data Analysis:

-

Express neurotransmitter levels as a percentage of the baseline and plot the time course of the drug's effect.

-

Use statistical methods to compare neurotransmitter levels before and after drug administration.

-

References

The Impact of CGP52411 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP52411, also known as DAPH (4,5-dianilinophthalimide), is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As an ATP-competitive inhibitor, it has demonstrated significant potential in preclinical research for its anti-proliferative properties in cancer models and, intriguingly, for its ability to interfere with the formation of β-amyloid fibrils associated with Alzheimer's disease. This technical guide provides a comprehensive overview of the effects of this compound on cellular signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action and Primary Molecular Targets

This compound exerts its primary effect by directly targeting the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] While highly selective for EGFR, this compound has also been shown to inhibit other related tyrosine kinases, albeit with lower potency.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary and secondary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Protein | IC50 Value | Assay Type |

| EGFR | 0.3 µM | In vitro kinase assay |

| p185c-erbB2 (HER2) | 10 µM | Cellular autophosphorylation assay |

| c-src Kinase | 16 µM | In vitro kinase assay |

| Protein Kinase C (PKC) isozymes (conventional) | 80 µM | In vitro kinase assay |

Core Signaling Pathways Modulated by this compound

The inhibition of EGFR by this compound leads to the downregulation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Additionally, this compound has been shown to inhibit the induction of c-fos mRNA, a key indicator of cellular activation.[1]

EGFR Signaling Cascade and the Point of this compound Intervention

Detailed Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed methodologies for key experiments.

In Vitro EGFR Kinase Assay (Fluorescence-Based)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR.

Materials:

-

Recombinant human EGFR (wild-type) enzyme

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound

-

DMSO

-

384-well, white, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare 10X stock solutions of EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.

-

Perform serial dilutions of this compound in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted this compound or 50% DMSO (vehicle control) for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the fluorescent peptide substrate.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission (e.g., λex360/λem485) at regular intervals for 30-120 minutes.

-

Calculate the initial velocity of the reaction from the linear phase of the progress curves.

-

Plot the initial velocity against the concentration of this compound to determine the IC50 value.

Western Blotting for Phospho-EGFR

This protocol details the detection of total and phosphorylated EGFR in cell lysates following treatment with this compound.

Materials:

-

EGFR-expressing cell line (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate A431 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Clarify lysates by centrifugation.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control for normalization.

-

Immunoprecipitation of EGFR

This method is used to isolate EGFR and its interacting proteins from cell lysates to study the effects of this compound on protein-protein interactions.

Materials:

-

Cell lysates prepared as for Western blotting

-

Anti-EGFR antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G beads for 10-30 minutes to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

-

Summary and Future Directions

This compound is a well-characterized, selective inhibitor of the EGFR tyrosine kinase. Its ATP-competitive mechanism of action effectively blocks the initiation of downstream signaling through the MAPK and PI3K/Akt/mTOR pathways, leading to reduced cell proliferation. The provided protocols offer a robust framework for the further investigation of this compound and other kinase inhibitors. While the direct inhibitory effects of this compound are well-documented, a significant area for future research lies in the detailed quantitative analysis of its impact on the phosphorylation status of key downstream effectors like ERK, Akt, and mTOR. Such studies will provide a more complete picture of the signaling dynamics modulated by this compound and will be invaluable for its potential development as a therapeutic agent.

References

CGP52411 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic strategies. This technical guide provides an in-depth overview of CGP52411, a small molecule inhibitor, and its relevance to Alzheimer's disease research. Initially recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), this compound has garnered attention for its dual mechanism of action that extends to the direct modulation of amyloid-beta (Aβ) pathology, a hallmark of AD. This document details the molecular mechanisms of this compound, its effects on Aβ aggregation and-induced neurotoxicity, and the broader rationale for targeting the EGFR signaling pathway in the context of neurodegeneration. We present collated quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction to this compound

This compound, also known as DAPH (5,6-bis(phenylamino)-2,3-dihydro-1H-isoindole-1,3-dione), is a synthetic small molecule initially developed as a selective and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary application has been in cancer research due to the frequent overexpression and dysregulation of EGFR in various malignancies.[1][4] However, emerging evidence has highlighted its potential in the field of neurodegenerative diseases, particularly Alzheimer's disease. This is attributed to its ability to not only influence neuronal signaling pathways via EGFR inhibition but also to directly interfere with the aggregation of amyloid-beta (Aβ) peptides and mitigate their neurotoxic effects.[2][5]

Mechanism of Action in the Context of Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease stems from a dual mechanism of action: inhibition of the EGFR signaling pathway and direct modulation of amyloid-beta pathology.

EGFR Inhibition

This compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][4] In the central nervous system, EGFR signaling is involved in neuroinflammation, astrogliosis, and has been implicated in the pathogenesis of Alzheimer's disease.[4][6] Upregulation of EGFR has been observed in animal models of AD and in the brains of AD patients.[2][4]

By inhibiting EGFR, this compound can potentially modulate downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are known to be involved in neuroinflammatory processes and neuronal survival.[4][7][]

Direct Effects on Amyloid-Beta

A key feature of this compound in the context of Alzheimer's disease is its ability to directly interact with amyloid-beta peptides. Research has demonstrated that this compound can both inhibit the formation of Aβ42 fibrils and reverse existing fibrils.[2] Furthermore, it has been shown to block the toxic influx of calcium ions into neuronal cells induced by Aβ oligomers, a critical event in Aβ-mediated neurotoxicity.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of targeting the EGFR pathway.

| Parameter | Value | Target | Reference |

| IC50 | 0.3 µM | EGFR | [2] |

| IC50 | 16 µM | c-src kinase | [3] |

| IC50 | 80 µM | Protein Kinase C (PKC) | [3] |

Table 1: In Vitro Inhibitory Concentrations of this compound.

| Compound | IC50 (Aβ42 Aggregation Inhibition) | Reference |

| Tannic acid | ~0.1 µM | [9] |

| Myricetin | 0.43 µM | [9] |

| Curcumin | 1.1 µM | [9] |

| Rosmarinic acid | 1.1 µM | [9] |

| Compound 1 (dihydroxy isomer) | 3.99 µM | [10] |

| Ferulic acid | 5.5 µM | [9] |

| Rifampicin | 9.1 µM | [9] |

| Tetracycline | 10 µM | [9] |

| This compound | Not Reported | |

| Compounds 3B7 and 3G7 | ~25-50 µM | [9] |

| Nicotine | 50 µM | [9] |

Table 2: Comparative IC50 Values for Aβ42 Aggregation Inhibitors. Note: A specific IC50 for this compound in Aβ aggregation inhibition is not currently available in the public domain. The listed compounds provide context for the range of potencies observed with other inhibitors.

Signaling Pathways

EGFR Signaling in Alzheimer's Disease

The activation of EGFR by ligands such as EGF or transforming growth factor-α (TGF-α), or potentially by Aβ oligomers, triggers a cascade of intracellular events that can contribute to AD pathology.[4][11] Key downstream pathways include the Ras/ERK and PI3K/Akt pathways, which can influence neuroinflammation, cell survival, and potentially Aβ production and tau phosphorylation.[4][6]

Caption: EGFR signaling cascade in the context of Alzheimer's disease pathology.

Experimental Workflow for Assessing Neuroprotection

A logical workflow to evaluate the neuroprotective effects of this compound would involve a series of in vitro assays to confirm its effects on Aβ aggregation and cellular toxicity before moving to more complex models.

References

- 1. EGFR is a potential dual molecular target for cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR is a potential dual molecular target for cancer and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eneuro.org [eneuro.org]

- 4. Repurposed anti-cancer epidermal growth factor receptor inhibitors: mechanisms of neuroprotective effects in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of EGFR in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] The role of PI3K signaling pathway in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 11. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of CGP52411: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52411, also known as 4,5-dianilinophthalimide (DAPH), is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Initially misidentified in some contexts due to nomenclature overlap with other research compounds, extensive evidence confirms its primary mechanism of action as an EGFR inhibitor. This targeted activity presents significant therapeutic opportunities, primarily in the fields of oncology and neurodegenerative diseases, specifically Alzheimer's disease. In oncology, this compound has demonstrated efficacy in inhibiting the proliferation of cancer cells that overexpress EGFR family protein-tyrosine kinases.[2] In the context of Alzheimer's disease, this compound has shown a remarkable ability to inhibit and even reverse the formation of neurotoxic amyloid-beta (Aβ42) fibril aggregates and block the toxic influx of calcium ions into neuronal cells.[1] This technical guide provides a comprehensive overview of the core therapeutic applications of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized to ascertain its therapeutic potential.

Core Mechanism of Action: EGFR Inhibition

This compound exerts its biological effects through the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of EGFR.[1] EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In various cancers, the overexpression or constitutive activation of EGFR leads to uncontrolled cell growth.[2] By blocking the ATP-binding site, this compound prevents EGFR autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

EGFR Signaling Pathway Inhibition by this compound

References

CGP52411: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CGP52411 (also known as DAPH or 4,5-Dianilinophthalimide), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action as an EGFR inhibitor and its effects on β-amyloid fibril formation. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the dianilinophthalimide class of compounds.

Chemical Identifiers:

-

IUPAC Name: 5,6-bis(phenylamino)-1H-isoindole-1,3(2H)-dione[1][2]

-

CAS Number: 145915-58-8[1]

-

Molecular Formula: C₂₀H₁₅N₃O₂[1]

-

SMILES: O=C1NC(=O)C2=CC(NC3=CC=CC=C3)=C(C=C12)NC1=CC=CC=C1[3]

-

InChI Key: AAALVYBICLMAMA-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 329.35 g/mol | [1] |

| Appearance | Solid Powder | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Dry, dark, and at -20°C for 1 year | [3] |

Biological Activity and Mechanism of Action

This compound is a highly selective, potent, and orally active ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.3 μM.[3] Its biological activities extend beyond EGFR inhibition, notably impacting the formation of β-amyloid fibrils associated with Alzheimer's disease.

EGFR Inhibition

This compound exerts its primary biological effect by targeting the intracellular tyrosine kinase domain of EGFR. By competing with ATP for the binding site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[3] This inhibition subsequently blocks a cascade of intracellular events that promote cell proliferation, survival, and metastasis.

The major signaling pathways affected by the inhibition of EGFR are:

-

RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and Shc, thereby blocking the activation of Ras and the subsequent MAP kinase cascade.[4][5]

-

PI3K/AKT Pathway: This pathway is a major regulator of cell survival and apoptosis. By inhibiting EGFR, this compound prevents the activation of PI3K and its downstream effector Akt.[4][]

-

JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation. EGFR inhibition can lead to the downregulation of this pathway.[4]

-

PLCγ Pathway: EGFR activation leads to the phosphorylation of PLCγ, which in turn hydrolyzes PIP₂ to generate IP₃ and DAG, leading to calcium mobilization and protein kinase C activation. This compound can block this signaling cascade.[4]

Effects on β-Amyloid Fibrils

In addition to its role as an EGFR inhibitor, this compound has been shown to dramatically inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates, which are a hallmark of Alzheimer's disease.[3] It also blocks the toxic influx of Ca²⁺ ions into neuronal cells, a downstream consequence of Aβ fibril formation.[3]

Quantitative Biological Data

The inhibitory activity of this compound against various kinases and its in vivo efficacy are summarized in Table 2.

| Target/Assay | IC₅₀ / Effective Dose | Cell Line/Model | Source |

| EGFR (in vitro) | 0.3 μM | - | [3] |

| EGFR Autophosphorylation (in vitro) | 1 μM | A431 cells | [3] |

| c-src Autophosphorylation (in vitro) | 16 μM | A431 cells | [3] |

| p185c-erbB2 Tyrosine Phosphorylation | 10 μM | - | [3] |

| PKC Isozymes (porcine brain) | 80 μM | - | [3] |

| In Vivo Antitumor Activity | 6.3 - 50 mg/kg (oral, daily) | Nude mice with A431 xenografts | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis of 4,5-Dianilinophthalimide (this compound)

The synthesis of this compound can be achieved via a palladium-catalyzed amination reaction. The following is a general protocol based on published methods.[2][8]

Materials:

-

4,5-Dichlorophthalic anhydride

-

Aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Toluene)

-

Ammonia solution

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

N-Protection of 4,5-Dichlorophthalimide: 4,5-Dichlorophthalic anhydride is reacted with an appropriate protecting group precursor (e.g., an amine to form the imide) to protect the phthalimide nitrogen.

-

Palladium-Catalyzed Amination: The protected 4,5-dichlorophthalimide is subjected to a double palladium-catalyzed amination reaction with aniline. This is the key bond-forming step.

-

In a flame-dried flask under an inert atmosphere, combine the protected 4,5-dichlorophthalimide, aniline (2.2 equivalents), palladium catalyst, ligand, and base in the solvent.

-

Heat the reaction mixture to the appropriate temperature (e.g., 100°C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

-

Deprotection and Cyclization: Upon completion of the amination, the protecting group is removed, and the phthalimide ring is reformed, typically by treatment with an ammonia solution.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 4,5-dianilinophthalimide.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of this compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP (with a radioactive label like ³²P-ATP or a fluorescent analog)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or DMSO (for control).

-

Initiate the kinase reaction by adding the recombinant EGFR enzyme and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the membrane to remove unincorporated ³²P-ATP and then measuring the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal on a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

EGFR Autophosphorylation Assay in A431 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

A431 human epidermoid carcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Epidermal Growth Factor (EGF)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed A431 cells in multi-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-phospho-EGFR antibody, followed by a suitable HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-EGFR signal to the total-EGFR signal.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

A431 cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of A431 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired doses and schedule (e.g., daily for 15 days).[7] The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of this compound.

β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common method to assess the effect of this compound on the aggregation of Aβ42 peptides.[9][10][11]

Materials:

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP) for peptide monomerization

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS)

-

This compound (dissolved in DMSO)

-

96-well black plates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare Monomeric Aβ42: Dissolve the Aβ42 peptide in HFIP to break down any pre-existing aggregates. Evaporate the HFIP to obtain a peptide film. Resuspend the film in a small amount of DMSO and then dilute to the desired concentration in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, combine the monomeric Aβ42 solution, the diluted this compound or DMSO (control), and the ThT solution.

-

Incubate the plate at 37°C, with or without shaking, to promote aggregation.

-

Monitor the fluorescence of ThT at regular intervals using a fluorescence plate reader (excitation ~440-450 nm, emission ~480-490 nm). ThT fluorescence increases significantly upon binding to β-sheet-rich structures in amyloid fibrils.

-

Plot the fluorescence intensity over time to generate aggregation curves.

-

To test for reversal of aggregation, pre-form Aβ42 fibrils and then add this compound, monitoring the decrease in ThT fluorescence over time.

-

Compare the aggregation kinetics in the presence and absence of this compound to determine its inhibitory or disaggregating effects.

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Figure 2: Mechanism of this compound on β-Amyloid Aggregation and Toxicity.

Figure 3: Experimental Workflow for Evaluating this compound as an EGFR Inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. xcessbio.com [xcessbio.com]

- 4. ClinPGx [clinpgx.org]

- 5. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4,5-dianilinophthalimide and related analogues for potential treatment of Alzheimer's disease via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thioflavin T spectroscopic assay [assay-protocol.com]

- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

CGP52411 CAS number and molecular weight

An In-depth Technical Guide to CGP52411

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in cancer and neurodegenerative disease research.

Core Data Presentation

This compound, also known as DAPH (4,5-Dianilinophthalimide), is a small molecule inhibitor with significant therapeutic potential. Its key quantitative data are summarized below.

| Property | Value |

| CAS Number | 145915-58-8[1][2][3][4][5] |

| Molecular Weight | 329.35 g/mol [1][4][6] |

| Molecular Formula | C₂₀H₁₅N₃O₂[2][4][7] |

| IC₅₀ for EGFR | 0.3 µM[1][5] |

Mechanism of Action and Signaling Pathway

This compound is a potent, orally active, and ATP-competitive inhibitor of the EGFR tyrosine kinase[1][5]. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Key among these are the RAS-RAF-MAPK and PI3K/AKT pathways[8]. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks this autophosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth.

In the context of Alzheimer's disease, this compound has been shown to inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates[1][2]. Furthermore, it blocks the toxic influx of Ca²⁺ ions into neuronal cells, a key event in Aβ-induced neurotoxicity[1][2].

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

EGFR Kinase Inhibition Assay (Cell-Based)

This protocol describes a method to determine the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

A431 human epidermoid carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

Human Epidermal Growth Factor (EGF)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western Blotting reagents

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture: Culture A431 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells by incubating in serum-free DMEM for 18-24 hours.

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Aβ42 Fibril Formation Assay (Thioflavin T)

This assay monitors the aggregation of Aβ42 into fibrils in the presence and absence of this compound using the fluorescent dye Thioflavin T (ThT).

Materials:

-

Lyophilized Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (in PBS)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Aβ42 Preparation:

-

Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film.

-

Store the peptide films at -20°C.

-

Just before the assay, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration in PBS.

-

-

Assay Setup:

-

In a 96-well plate, prepare reaction mixtures containing Aβ42 (final concentration 10 µM), ThT (final concentration 20 µM), and varying concentrations of this compound (e.g., 1 to 50 µM) or vehicle (DMSO) in PBS.

-

Include controls for Aβ42 alone and buffer with ThT alone.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT-only control from all readings.

-

Plot the fluorescence intensity against time for each concentration of this compound.

-

Analyze the kinetics of fibril formation (lag time, elongation rate) to determine the inhibitory effect of this compound.

-

Cellular Neurotoxicity Assay (MTT Assay)

This protocol assesses the potential of this compound to protect neuronal cells from Aβ42-induced toxicity.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Prepared Aβ42 oligomers or fibrils

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear, flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.

-

Treatment:

-

Prepare pre-aggregated Aβ42 (oligomers or fibrils) at the desired concentration (e.g., 10 µM).

-

Treat the cells with:

-

Vehicle control (medium only)

-

Aβ42 alone

-

Aβ42 co-treated with various concentrations of this compound

-

This compound alone (to test for its own toxicity)

-

-

-

Incubation: Incubate the treated cells for 24-48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

-

Calculate the percentage of cell viability for each treatment condition.

-

Plot cell viability against the concentration of this compound to determine its protective effect against Aβ42-induced neurotoxicity.

-

Conclusion

This compound is a versatile research tool with well-characterized inhibitory activity against EGFR and promising effects in models of Alzheimer's disease. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology and neurodegenerative disorders. Careful adherence to these experimental methodologies will ensure reproducible and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGP 52411 (CAS 145915-58-8): R&D Systems [rndsystems.com]

- 3. glpbio.com [glpbio.com]

- 4. rsc.org [rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

A Technical Guide to CGP52411 for Research Professionals

An In-depth Examination of a Dual-Function Kinase Inhibitor and Amyloid-β Modulator for Neurological and Oncological Research